molecular formula C19H19ClFN5O3 B1679696 Cligosiban CAS No. 900510-03-4

Cligosiban

Cat. No.: B1679696
CAS No.: 900510-03-4
M. Wt: 419.8 g/mol
InChI Key: HNIFCPBQMKPRCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-3274167, also known as Cligosiban, is a potent and selective, high-affinity nonpeptide oxytocin receptor antagonist. It is known for its high oral bioavailability and good brain penetration. This compound has shown significant selectivity versus vasopressin receptors, with almost no affinity for the V1b and V1a subtypes .

Mechanism of Action

Target of Action

Cligosiban, also known as PF-3274167, is a non-peptide antagonist that primarily targets the oxytocin receptor . The oxytocin receptor plays a crucial role in various physiological processes, including labor induction, lactation, and sexual behavior.

Mode of Action

This compound interacts with the oxytocin receptor by binding to it with a high affinity (Ki=9.5 nM), thereby inhibiting the receptor’s activity . It exhibits excellent selectivity for the oxytocin receptor over the vasopressin receptors, with almost no affinity for the V1b and V1a subtypes .

Biochemical Pathways

It is known that the compound’s antagonistic action on the oxytocin receptor can inhibit certain physiological processes, such as ejaculation in rodents .

Pharmacokinetics

This compound exhibits high oral bioavailability and good brain penetration . This means that the compound can be effectively absorbed into the bloodstream when taken orally and can cross the blood-brain barrier to exert its effects in the central nervous system. The pharmacokinetic properties of this compound make it suitable for oral administration .

Result of Action

The primary result of this compound’s action is the inhibition of ejaculatory physiology in rodents . By antagonizing the oxytocin receptor, this compound can modulate sexual behavior, potentially making it a useful therapeutic agent for conditions like premature ejaculation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, food intake can affect the rate and extent of this compound absorption . Specifically, food decreases the rate of absorption but increases the extent of absorption . Therefore, the timing of drug administration in relation to meals may be an important consideration for optimizing the therapeutic effects of this compound.

Biochemical Analysis

Biochemical Properties

Cligosiban has a base dissociation constant of 5.7 nmol/L against native human uterine smooth muscle cell oxytocin receptors . It displays similar antagonistic potency against human recombinant and rat native oxytocin receptors, including neuronal oxytocin receptors . This compound demonstrates more than 100-fold selectivity over human V1A, V1B, and V2 vasopressin receptors .

Cellular Effects

This compound has been shown to significantly reduce the frequency of spontaneous contractions within the bladder of both young and older rats . This suggests that this compound can influence cell function by modulating cellular processes related to muscle contraction.

Molecular Mechanism

The molecular mechanism of this compound involves its antagonistic action on oxytocin receptors. By binding to these receptors, this compound prevents oxytocin from exerting its effects, thereby modulating physiological processes such as ejaculation .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been shown that this compound can modulate the oxytocin-mediated response in the nucleus tractus solitarius in anesthetized rat models

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce the bulbospongiosum burst pattern and contraction amplitude associated with ejaculation

Metabolic Pathways

The metabolic pathways of this compound involve demethylation and glucuronidation . This information provides insights into the effectiveness and toxicity of this compound.

Transport and Distribution

This compound is orally administered and has shown good CNS penetration after systemic dosing to rats . This suggests that this compound can be effectively transported and distributed within cells and tissues.

Chemical Reactions Analysis

PF-3274167 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include DMSO and other solvents. The major products formed from these reactions are typically derivatives of the original compound, which retain the core structure of PF-3274167 .

Scientific Research Applications

PF-3274167 has a wide range of scientific research applications. In chemistry, it is used as a high-affinity ligand for studying oxytocin receptors. In biology and medicine, PF-3274167 is used to investigate the role of oxytocin in social interactions and physiological processes. It has been evaluated as a potential PET radiotracer for imaging oxytocin receptors in the brain . Additionally, PF-3274167 has been used in studies involving the inhibition of ejaculatory physiology in rodents .

Comparison with Similar Compounds

PF-3274167 is unique in its high selectivity and affinity for oxytocin receptors. Similar compounds include SB-334867, a selective orexin-1 receptor antagonist, and SB-408124, a non-peptide antagonist for orexin-1 receptor . These compounds, while similar in their receptor antagonism, differ in their target receptors and specific applications. PF-3274167’s uniqueness lies in its high selectivity for oxytocin receptors and its ability to penetrate the brain effectively .

Properties

IUPAC Name

5-[3-[3-(2-chloro-4-fluorophenoxy)azetidin-1-yl]-5-(methoxymethyl)-1,2,4-triazol-4-yl]-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN5O3/c1-27-11-17-23-24-19(26(17)13-4-6-18(28-2)22-8-13)25-9-14(10-25)29-16-5-3-12(21)7-15(16)20/h3-8,14H,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIFCPBQMKPRCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(N1C2=CN=C(C=C2)OC)N3CC(C3)OC4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900510-03-4
Record name Cligosiban [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900510034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLIGOSIBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D361S17AIF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cligosiban
Reactant of Route 2
Reactant of Route 2
Cligosiban
Reactant of Route 3
Reactant of Route 3
Cligosiban
Reactant of Route 4
Reactant of Route 4
Cligosiban
Reactant of Route 5
Reactant of Route 5
Cligosiban
Reactant of Route 6
Reactant of Route 6
Cligosiban

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.